2-(2-Oxoindolin-4-yl)acetic acid is a compound of interest in organic chemistry, particularly due to its potential applications in medicinal chemistry. This article will provide a comprehensive overview of the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications of this compound.
The synthesis of 2-(2-Oxoindolin-4-yl)acetic acid typically involves a multi-step process that begins with the preparation of 2-oxoindoline derivatives. One common method includes a nucleophilic substitution reaction where 2-oxoindoline reacts with ethyl chloroacetate in the presence of potassium carbonate and a catalytic amount of potassium iodide in acetone. This reaction yields N-alkylated intermediate esters with high yields (90–93%) .
The molecular structure of 2-(2-Oxoindolin-4-yl)acetic acid features a core oxindole structure characterized by a fused indole and carbonyl group. The compound can be represented by its chemical formula, . Its structure includes:
The spatial arrangement and electronic characteristics of these functional groups play a crucial role in the compound's reactivity and biological activity.
2-(2-Oxoindolin-4-yl)acetic acid can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of 2-(2-Oxoindolin-4-yl)acetic acid in synthetic organic chemistry.
The mechanism of action for compounds derived from 2-(2-Oxoindolin-4-yl)acetic acid often involves interaction with biological targets such as enzymes or receptors. The oxindole core is known for its ability to modulate various biological pathways:
Understanding these mechanisms is crucial for developing new therapeutic agents based on this scaffold.
The physical and chemical properties of 2-(2-Oxoindolin-4-yl)acetic acid include:
These properties influence the compound's behavior in biological systems and its suitability for various applications.
The compound is formally named 2-(2-oxo-2,3-dihydro-1H-indol-4-yl)acetic acid under IUPAC conventions. This name precisely defines its core structure: a 4-substituted indolin-2-one moiety with an acetic acid side chain at the 4-position of the heterocyclic ring. The parent scaffold, indolin-2-one, consists of a benzopyrrolidone system featuring a fused benzene ring and a five-membered lactam. The acetic acid substituent (–CH₂COOH) at C4 provides both hydrophilicity and hydrogen-bonding capacity [1] [8].
The structural identity is unambiguously confirmed through spectroscopic identifiers:
OC(=O)CC1=CC=CC2=C1CC(N2)=O QLRIVXOWYWNENI-UHFFFAOYSA-N These notations encode the planar indolinone core, the lactam carbonyl (C2=O), and the carboxylic acid group (–COOH) separated from the aromatic system by a methylene bridge. The InChIKey serves as a unique digital fingerprint for database searches and chemical tracking [1].
Table 1: Core Identifiers of 2-(2-Oxoindolin-4-yl)acetic Acid
| IUPAC Name | CAS Registry Number | Molecular Formula | Canonical SMILES |
|---|---|---|---|
| 2-(2-oxo-2,3-dihydro-1H-indol-4-yl)acetic acid | 122570-32-5 | C₁₀H₉NO₃ | OC(=O)CC1=CC=CC2=C1CC(N2)=O |
This compound appears under diverse nomenclature across chemical databases and literature, reflecting both historical naming practices and structural variations. Common synonyms include:
Positional isomers are frequent sources of naming ambiguity. Notably, 2-(2-oxoindolin-5-yl)acetic acid (CAS 109737-08-8) and oxindole-3-acetic acid (CAS 2971-31-5) are structurally distinct but share similar terminology. The latter is a plant metabolite with a carboxymethyl group at the indolinone’s 3-position rather than the 4-position [3] [9] [10]. Derivatives frequently modify the acetic acid moiety (e.g., esters, amides) or the indolinone core (e.g., halogenation at C5/C6). Such modifications are cataloged under parent compound identifiers in chemical databases [8] [10].
Table 2: Terminological Distinctions of Key Indolinone Acetic Acid Derivatives
| Compound Name | CAS Number | Substitution Pattern | Distinguishing Feature |
|---|---|---|---|
| 2-(2-Oxoindolin-4-yl)acetic acid | 122570-32-5 | C4-attached acetic acid | Carboxymethyl at benzene ring position 4 |
| Oxindole-3-acetic acid | 2971-31-5 | C3-attached acetic acid | Plant hormone derivative; chiral center at C3 |
| 2-(2-Oxoindolin-5-yl)acetic acid | 109737-08-8 | C5-attached acetic acid | Regioisomer with altered hydrogen-bonding topology |
The molecular formula C₁₀H₉NO₃ establishes an elemental composition of 62.83% carbon, 4.75% hydrogen, 7.33% nitrogen, and 25.09% oxygen by mass. The molecular weight is 191.19 g/mol, calculated from standard atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00). This mass is confirmed via high-resolution mass spectrometry in associated research [1] [8].
The formula implies six degrees of unsaturation:
This unsaturation profile excludes aliphatic rings or additional double bonds, consistent with the planar fused-ring system observed in crystallographic studies of analogous compounds [7].
Direct single-crystal X-ray diffraction data for 2-(2-oxoindolin-4-yl)acetic acid remains limited in public databases. However, crystallography of closely related indolinone acetic acids reveals key conformational trends:
Computational models (DFT/B3LYP) predict a dihedral angle of 15–25° between the acetic acid moiety and the indolinone plane. This slight twist minimizes steric clash while allowing resonance stabilization between the aromatic system and the carboxyl group [1] [8]. Hydrogen-bonding parameters inferred from crystallographic analogs include:
These interactions likely dominate solid-state packing, favoring ribbon-like or dimeric motifs common in carboxylic acid crystals.
Table 3: Inferred Crystallographic and Geometric Parameters
| Parameter | Value/Description | Basis of Assignment |
|---|---|---|
| Crystal system | Monoclinic (predicted) | Analogy to C10H9NO3 polymorphs [7] |
| Space group | P2₁/c or P2₁/n | Prevalence in heterocyclic carboxylic acids |
| Torsion angle (C4-C1'-C2') | 18–22° | DFT optimization [8] |
| H-bond donor capacity | 2 (N–H, O–H) | Molecular structure |
| H-bond acceptor capacity | 3 (two carbonyl O, one hydroxyl O) | Electron lone pairs |
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: